Rolicyclidine

Description

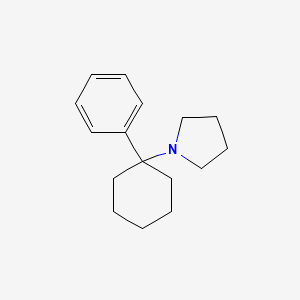

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWWXMGDATDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046167 | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-39-0 | |

| Record name | 1-(1-Phenylcyclohexyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolicyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLICYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183O9O9JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROLICYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Overview of Rolicyclidine Within Academic Research Contexts

Classification within Arylcyclohexylamine Chemistry

Rolicyclidine is a member of the arylcyclohexylamine class of chemical compounds. This classification is defined by a core structure consisting of a cyclohexylamine ring with an attached aryl group, typically a phenyl ring. smolecule.com The amine group is usually secondary or tertiary, and in the case of this compound, it is a pyrrolidine (B122466) ring. smolecule.com This structural feature distinguishes it from its more widely known counterpart, phencyclidine (PCP), which contains a piperidine (B6355638) ring.

The general structure of arylcyclohexylamines allows for extensive modification, leading to a wide range of pharmacological activities. These compounds have been investigated for their potential as anesthetics, analgesics, and neuroprotective agents.

Role as a Dissociative Anesthetic Agent in Preclinical Models

In preclinical studies, this compound has been characterized as a dissociative anesthetic. wikipedia.org This class of anesthetics induces a state of catalepsy, analgesia, and amnesia, where the subject appears disconnected from their environment. The effects of this compound are similar to those of PCP, though it is reported to be slightly less potent and exhibit fewer stimulant effects. wikipedia.orgdrugbank.com Instead, it tends to produce a more sedative effect, which has been described as being somewhat similar to that of barbiturates, while still retaining the characteristic dissociative and hallucinogenic properties of PCP. wikipedia.orgdrugbank.com

Animal models have been instrumental in elucidating the pharmacological profile of this compound. Drug discrimination studies in rats, a standard method for assessing the subjective effects of psychoactive compounds, have provided valuable comparative data. In these studies, rats trained to recognize the effects of PCP will also respond to this compound, indicating a shared mechanism of action.

Research by Shannon (1981) systematically evaluated a series of phencyclidine analogs, including this compound, based on their discriminative stimulus properties in rats. This study provided quantitative data on the relative potencies of these compounds in producing PCP-like effects.

Historical Context of this compound in Neuropharmacological Research

The exploration of arylcyclohexylamine anesthetics began in the mid-20th century, with phencyclidine being one of the first to be extensively studied by the pharmaceutical company Parke-Davis in the 1950s. smolecule.com Following the synthesis and investigation of PCP, a number of analogs were developed to explore the structure-activity relationships within this chemical class.

This compound was first synthesized and its pharmacological activity reported in 1969 by Kalir and colleagues. researchgate.net This research was part of a broader effort to identify PCP-like compounds with potentially more favorable therapeutic profiles. Despite its synthesis and initial investigation, this compound was never developed for clinical use in humans. Due to its similarity in effects to PCP, it was placed on the Schedule I list of controlled substances in the United States in the 1970s. wikipedia.org

Significance as a Research Tool for Receptor Function Studies

This compound, like other arylcyclohexylamines, has proven to be a valuable research tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. drugbank.com The primary mechanism of action for this compound and its analogs is non-competitive antagonism of the NMDA receptor. drugbank.com They bind to a site within the receptor's ion channel, thereby blocking the influx of calcium ions and preventing neuronal excitation.

The use of this compound and other arylcyclohexylamines in radioligand binding assays has been fundamental to characterizing the PCP binding site on the NMDA receptor. nih.gov In these assays, a radioactively labeled ligand is used to quantify the binding of other unlabeled compounds to the receptor. This technique allows for the determination of a compound's binding affinity (Ki), a measure of how tightly it binds to the receptor. While specific Ki values for this compound are not widely reported in publicly available literature, its activity in drug discrimination studies confirms its interaction with the PCP binding site on the NMDA receptor.

Synthetic Methodologies and Chemical Transformations of Rolicyclidine

Reaction Conditions and Optimization for Rolicyclidine Derivatization

Optimizing reaction conditions is crucial for achieving high yields and purity in this compound synthesis and derivatization. Key parameters include the control of anhydrous environments, precise temperature regulation, and judicious solvent selection.

Anhydrous conditions are frequently essential in the synthesis of this compound, particularly when employing highly reactive reagents such as Grignard reagents or lithium aluminum hydride. For instance, the Grignard addition of phenylmagnesium bromide to 1-(1-cyclohexenyl)pyrrolidine tosylate necessitates the initial suspension of p-toluenesulfonic acid monohydrate in toluene (B28343) under anhydrous conditions to form the tosylate salt. Similarly, a Grignard reaction involving phenylmagnesium bromide and cyclohexanone (B45756) requires reflux in anhydrous tetrahydrofuran (B95107) (THF) for 12 hours. Furthermore, reduction reactions utilizing lithium aluminum hydride are typically performed in anhydrous ether to prevent undesirable side reactions with water. evitachem.com The exclusion of water ensures the integrity and reactivity of moisture-sensitive intermediates and reagents, thereby promoting the desired reaction pathways.

Temperature plays a critical role in controlling reaction rates, selectivity, and preventing side product formation during this compound synthesis. In Grignard additions, maintaining temperatures at or below 5°C is vital to prevent side reactions. Conversely, some synthetic steps, such as the Grignard reaction involving phenylmagnesium bromide and cyclohexanone, require elevated temperatures, specifically reflux at 65°C for 12 hours in anhydrous THF. Other synthetic routes, like the reaction between 1-phenylcyclohexylamine (B1663984) and pyrrolidine (B122466), may also necessitate heating under reflux conditions to ensure complete conversion of reactants. evitachem.com Azeotropic distillation, used in the synthesis from cyclohexanone cyanohydrin and pyrrolidine, is continued until the evolution of water ceases, indicating the completion of a dehydration step. erowid.org

The table below summarizes typical reaction conditions for this compound synthesis and derivatization:

| Reaction Type | Key Reagents | Anhydrous Environment | Temperature Control | Solvent(s) | Reference |

| Grignard Addition | Phenylmagnesium bromide, 1-(1-cyclohexenyl)pyrrolidine tosylate | Yes | ≤5°C | Ether, Toluene | |

| Grignard Reaction | Phenylmagnesium bromide, Cyclohexanone, Pyrrolidine | Yes (THF) | 65°C (reflux) for 12 hours | Anhydrous Tetrahydrofuran (THF) | |

| Reductive Amination | Cyclohexylphenyl ketone, Pyrrolidine, Sodium cyanoborohydride | Not specified | Not specified | Methanol (pH 5-6) | |

| Direct Amination | 1-Phenylcyclohexylamine, Pyrrolidine | Not specified | Reflux (heating) | Ethanol, Methanol | evitachem.com |

| Dehydration/Azeotropic Distillation | Cyclohexanone cyanohydrin, Pyrrolidine | Not specified | Azeotropic distillation | Benzene | erowid.org |

| Reduction | Lithium aluminum hydride | Yes | Not specified | Anhydrous Ether | evitachem.com |

Post-Synthesis Purification Techniques

After synthesis, this compound and its derivatives often require rigorous purification to achieve high purity. Common techniques include vacuum distillation, column chromatography, and recrystallization. The free base of this compound can be isolated via vacuum distillation, with a reported boiling point of 114–123°C at 0.14 mm Hg. Subsequent purification of the hydrochloride salt can be achieved by recrystallization from methanol-ether mixtures, which selectively dissolve impurities while precipitating the target compound. Trials with isopropanol-ether mixtures have resulted in lower yields (85%) due to co-precipitation of byproducts. Column chromatography, typically using silica (B1680970) gel with an eluent system such as ethyl acetate/hexane (1:3), is also an effective method to improve purity to over 95%. These purification steps are crucial for obtaining the hydrochloride salt form, which enhances stability and ease of handling. evitachem.com

Chemical Reactivity and Potential Transformations of this compound

This compound, like other arylcyclohexylamines, can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. evitachem.com

Oxidation reactions are significant for understanding both the potential degradation pathways and synthetic modifications of this compound. The compound can be oxidized by strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com These reactions typically lead to the formation of ketones or carboxylic acids. evitachem.com A specific type of oxidation, dehydrogenation, has been explored for pyrrolidines, including this compound. The formation of pyrroles from pyrrolidines is a challenging transformation due to the sensitivity of pyrroles to oxidative conditions. nih.gov However, a catalytic approach using tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been reported for the dehydrogenation of pyrrolidines. nih.govacs.org This methodology has been applied to the dehydrogenation of this compound to form tetradehydro-rolicyclidine, demonstrating a specific oxidative transformation of the pyrrolidine ring. acs.org

Reduction Reactions

Reduction reactions play a significant role in the synthetic methodologies employed for this compound and related arylcyclohexylamines. One prominent synthetic route involves reductive amination, a process where a ketone is reacted with an amine, and the resulting imine intermediate is subsequently reduced to form a secondary or tertiary amine. For instance, the synthesis of arylcyclohexylamines can be achieved by reacting cyclohexylphenyl ketone with pyrrolidine, followed by reduction using reagents such as sodium cyanoborohydride. This method typically yields the desired amine product. researchgate.net

While this compound itself is a tertiary amine, and direct reduction of the intact molecule might lead to C-N bond cleavage, the concept of reduction is central to its formation from less saturated precursors. General chemical analyses indicate that reduction reactions involving strong reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether can lead to the formation of secondary or tertiary amines, implying their utility in the broader chemical space of such compounds or their precursors. evitachem.com

Nucleophilic Substitution Reactions on the Pyrrolidine Moiety

The pyrrolidine moiety within the this compound structure is capable of undergoing nucleophilic substitution reactions. These reactions typically involve treatment with alkyl halides or other electrophiles in the presence of a base, leading to the formation of substituted pyrrolidine derivatives. evitachem.com Such transformations allow for the modification of the pyrrolidine ring, potentially altering the compound's chemical and physical properties. However, detailed research findings specifically illustrating direct nucleophilic substitution on the carbon atoms of the pyrrolidine ring of this compound itself are not extensively documented in the readily available literature. The general statements suggest the potential for such reactions, which could be exploited for derivatization or the synthesis of novel analogues.

Neuropharmacological Characterization of Rolicyclidine: Receptor Level Mechanisms

Primary Mechanism of Action: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The principal mechanism underlying the psychoactive effects of rolicyclidine is its function as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor drugbank.comsmolecule.com. The NMDA receptor is a crucial component in the mediation of excitatory synaptic transmission, synaptic plasticity, and memory formation. By blocking this receptor, this compound disrupts normal glutamatergic neurotransmission, leading to its characteristic dissociative and anesthetic effects drugbank.com.

Modulation of Dopaminergic Receptor Systems

In addition to its primary action on NMDA receptors, this compound is also known to interact with the dopaminergic system. Specifically, it has been identified as an inhibitor of the D2 dopamine (B1211576) receptor drugbank.com. The D2 receptor is involved in a wide range of physiological and psychological processes, including motor control, motivation, and reward.

The interaction of this compound with D2 receptors contributes to its complex pharmacological profile, which differs slightly from that of PCP by exhibiting fewer stimulant effects and more pronounced sedative properties drugbank.comwikipedia.org. The inhibitory action on D2 receptors may modulate the stimulant and psychosis-mimicking effects that are often associated with NMDA antagonists like PCP.

Potential Interactions with Other Neurotransmitter Receptors

The broader receptor binding profile of this compound and its analogs extends beyond the glutamatergic and dopaminergic systems, with potential interactions at opioid and serotonin (B10506) receptors.

Research into phencyclidine and its derivatives has revealed interactions with opioid receptors. Some PCP analogs have been shown to displace [3H]morphine from rat brain homogenates, indicating an affinity for opioid receptors nih.gov. These interactions suggest that some of the analgesic properties of these compounds could be mediated, at least in part, through opioid pathways. However, specific studies detailing the binding affinity of this compound itself at various opioid receptor subtypes (μ, δ, κ) are limited.

Comparative Receptor Binding Profiles with Phencyclidine (PCP) Analogs

This compound (PCPy) is consistently described as being slightly less potent than phencyclidine (PCP) drugbank.comwikipedia.org. This suggests a lower binding affinity for the NMDA receptor. The table below provides a qualitative comparison based on available literature. A comprehensive quantitative comparison is challenging due to the lack of specific binding constants (Ki or IC50 values) for this compound in comparative studies.

| Compound | Primary Target | Relative Potency (vs. PCP) | Other Known Interactions |

|---|---|---|---|

| Phencyclidine (PCP) | NMDA Receptor Antagonist | - | Dopamine D2 Receptor, Sigma Receptors |

| This compound (PCPy) | NMDA Receptor Antagonist | Slightly Less Potent | Dopamine D2 Receptor Inhibitor |

| Ketamine | NMDA Receptor Antagonist | Less Potent | Dopamine, Opioid, and Serotonin Systems |

| Tenocyclidine (B1683004) (TCP) | NMDA Receptor Antagonist | More Potent | - |

Preclinical Investigations of Rolicyclidine S Central Nervous System Effects

Induction of Dissociative and Anesthetic States in Animal Models

The defining characteristic of rolicyclidine and related arylcyclohexylamines is their ability to induce a state known as dissociative anesthesia. researchgate.net This state is distinct from traditional general anesthesia and is characterized by catalepsy, amnesia, and profound analgesia, while consciousness is not necessarily fully absent. researchgate.netsemanticscholar.org The term "dissociative" refers to the perceived disconnection of the mind from the body and the external environment. medscape.com

In animal models, the administration of NMDA receptor antagonists like this compound produces observable effects that are indicative of a dissociative state. These effects are attributed to the compound's ability to selectively block the excitation of central mammalian neurons by N-methyl-aspartate. nih.gov While this compound itself is less studied than other agents, its effects are reported to be similar to those of phencyclidine, though with a more pronounced sedative quality, akin to barbiturates, alongside the characteristic dissociative and hallucinogenic effects. wikipedia.org The anesthetic properties of this compound are a direct consequence of its antagonism at the NMDA receptor, a mechanism shared with other dissociative anesthetics like ketamine and PCP. nih.gov

Behavioral Phenotyping in Response to NMDA Receptor Antagonism

The blockade of NMDA receptors by this compound leads to a distinct and predictable set of behavioral changes in animal models. nih.gov These behavioral phenotypes are crucial for understanding the compound's neuropsychopharmacological effects and for comparing its profile to other NMDA antagonists.

The assessment of locomotor activity in rodents is a standard method for evaluating the effects of psychoactive compounds. mdpi.com NMDA receptor antagonists, particularly PCP, are known to induce significant alterations in motor behavior. Acute administration of low doses of PCP typically results in hyperlocomotion in rodents, an effect often used to model the positive symptoms of schizophrenia. nih.gov This hyperactivity is thought to be mediated through the mesolimbic dopamine (B1211576) system. nih.govarizona.edu Studies have shown that PCP-induced hyperactivity in rats is characterized by a rapid increase in distance traveled, which can be monitored and quantified using automated home-cage systems. nih.gov

While this compound is pharmacodynamically similar to PCP, it is reported to have fewer stimulant effects and more sedative properties. wikipedia.org This suggests that its impact on locomotor activity might be more complex, potentially resulting in a biphasic response or a general reduction in movement compared to the robust hyperactivity induced by PCP. The precise locomotor profile of this compound in rodent models remains an area requiring more specific investigation.

Table 1: Comparative Locomotor Effects of Selected NMDA Receptor Antagonists in Rodents

| Compound | Typical Locomotor Effect | Primary Mechanism |

|---|---|---|

| Phencyclidine (PCP) | Hyperactivity at low doses nih.gov | NMDA Receptor Antagonist |

| Ketamine | Hyperactivity researchgate.net | NMDA Receptor Antagonist nih.gov |

| MK-801 (Dizocilpine) | Hyperactivity | NMDA Receptor Antagonist nih.gov |

| This compound (PCPy) | Expected to be complex; potentially less stimulating than PCP due to sedative properties wikipedia.org | NMDA Receptor Antagonist |

This table is generated based on available research on related compounds and the stated properties of this compound.

Drug discrimination is a highly specific behavioral paradigm used to assess the subjective effects of psychoactive substances in animals. wikipedia.orgnih.gov In this procedure, an animal is trained to recognize the internal cues, or interoceptive stimuli, produced by a specific drug and to make a differential response to receive a reward. vdoc.pubbohrium.com This allows researchers to determine whether a novel compound produces subjective effects similar to a known training drug. wikipedia.org

Given that this compound is an NMDA receptor antagonist, it is expected to produce interoceptive cues similar to other drugs in this class. In studies where rats are trained to discriminate PCP from saline, other NMDA antagonists like ketamine and MK-801 typically substitute fully for the PCP cue. nih.gov This indicates that the animals perceive the subjective effects of these drugs as being similar. Although specific drug discrimination studies focusing on this compound are not widely published, its known mechanism of action strongly suggests that it would substitute for PCP in such a paradigm. researchgate.net This technique is foundational for classifying the abuse liability and psychoactive profile of novel arylcyclohexylamine analogs. researchgate.net

This compound as a Pharmacological Tool for Studying Neuropsychiatric Conditions

The ability of NMDA receptor antagonists to transiently replicate symptoms of certain neuropsychiatric disorders in animal models makes them invaluable tools for research. nih.gov this compound, through its action on the glutamate system, holds potential for use in preclinical models of psychosis and dissociative states.

The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors contributes to the pathophysiology of the disorder. researchgate.net This hypothesis is heavily supported by the observation that NMDA antagonists like PCP can induce a state in healthy individuals that closely resembles schizophrenia, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, apathy), and cognitive deficits. researchgate.netnih.gov

In preclinical research, the administration of PCP to rodents is a widely accepted pharmacological model for schizophrenia. nih.gov Chronic or sub-chronic administration of PCP can produce long-lasting behavioral and cognitive deficits in animals that mirror those seen in patients. researchgate.netnih.gov These models are crucial for testing the efficacy of potential antipsychotic medications. Given this compound's shared mechanism of action as an NMDA receptor antagonist, it can be employed as a pharmacological tool to induce schizophrenia-like behavioral phenotypes in animals, thereby aiding in the study of the underlying neurobiology of the disorder and the development of novel therapeutics. nih.gov

Dissociative disorders are characterized by disruptions in the normal integration of consciousness, memory, identity, and perception. medscape.com While the primary causes are often linked to trauma, the underlying neurobiology is still being elucidated. medscape.com The use of substances that can induce transient dissociative states provides a method for probing the neural circuits involved in these conditions. nih.gov

As a dissociative agent, this compound can be used in animal models to study the acute effects of NMDA receptor hypofunction on perception and cognition. By creating a temporary and reversible "model" of a dissociative state, researchers can investigate the neurochemical and electrophysiological changes that occur. This allows for a better understanding of how disruptions in glutamatergic pathways may contribute to the symptoms of dissociative disorders and can help identify potential pharmacological targets for treatment. nih.gov

Investigational Studies on Sedative and Hallucinogenic Properties (Mechanism-Focused)

The sedative and hallucinogenic effects of this compound are principally attributed to its non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission in the brain. drugbank.com By blocking the NMDA receptor, this compound interferes with the normal flow of ions, which is crucial for synaptic plasticity and neuronal communication. patsnap.com This disruption of glutamatergic signaling is thought to be the foundational mechanism for its dissociative, anesthetic, and hallucinogenic effects. drugbank.comwikipedia.org

While direct and extensive preclinical research on the specific mechanisms of this compound is limited, its pharmacological actions are often understood in the context of its more extensively studied analog, phencyclidine (PCP). drugbank.comfrontiersin.org this compound is reported to be slightly less potent than PCP and to exhibit more pronounced sedative effects with less stimulation. drugbank.comfrontiersin.org The sedative properties have been described as being somewhat similar to those of barbiturates. drugbank.comfrontiersin.orgnorthwestern.edu

The hallucinogenic properties of this compound, like other dissociative anesthetics, are believed to stem from the profound alteration of sensory perception and the feeling of detachment from the environment caused by the blockade of NMDA receptors. nih.gov While classical hallucinogens primarily act on the serotonin (B10506) 5-HT2A receptor, this compound's effects are mediated through a different pathway centered on the glutamate system. nih.govjmu.edu

| Target | Action | Associated Effect |

|---|---|---|

| NMDA Receptor | Antagonist | Sedative, Hallucinogenic, Dissociative, Anesthetic |

| D(2) Dopamine Receptor | Inhibitor | Contribution to overall CNS effects |

Metabolic Pathways and Biotransformation of Rolicyclidine

Phase I Metabolic Transformations of Rolicyclidine

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. drughunter.compharmacy180.com For this compound and other arylcyclohexylamines, oxidative pathways are predominant, preparing the molecule for subsequent Phase II conjugation. nih.govdroracle.ai

Hepatic Cytochrome P450 (CYP450)-Mediated Oxidation

The primary site of Phase I metabolism is the liver, where the cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role. youtube.com These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics, including arylcyclohexylamines. nih.govyoutube.com Studies on PCP have demonstrated that its biotransformation is mediated by these hepatic microsomal enzymes. nih.govnih.gov

Several CYP450 isoforms are involved in the metabolism of PCP and its analogues. CYP3A4 has been identified as a major enzyme in human liver microsomes responsible for the formation of several PCP metabolites. nih.govnih.gov Additionally, CYP2B6 and CYP2C19 have been shown to exclusively hydroxylate the cyclohexane (B81311) ring of PCP, while CYP2D6 and CYP3A4 can catalyze the formation of an iminium ion. nih.gov Given the structural similarity, it is highly probable that these same CYP450 isoforms, particularly CYP3A4, CYP2B6, and CYP2C19, are central to the oxidative metabolism of this compound.

| CYP2D6 | Formation of iminium ion intermediates. nih.gov | Potential for iminium ion formation. |

N-Dealkylation Mechanisms

N-dealkylation is a common Phase I metabolic pathway for drugs containing secondary and tertiary amine functionalities. nih.govsemanticscholar.org The mechanism, catalyzed by CYP450 enzymes, involves the hydroxylation of the carbon atom alpha to the nitrogen. nih.gov This creates an unstable carbinolamine intermediate that spontaneously cleaves, yielding a dealkylated amine and an aldehyde or ketone. nih.govresearchgate.net

In the case of this compound, which contains a pyrrolidine (B122466) ring (a cyclic secondary amine), this process would manifest as ring oxidation and potential ring opening. researchgate.net Metabolism of the pyrrolidine ring can occur via oxidation at the α-carbon, leading to the formation of a reactive iminium ion intermediate. researchgate.netacs.org This intermediate can then be hydrolyzed to open the ring, forming an amino aldehyde. This pathway is analogous to the metabolism of PCP, where hydroxylation of the piperidine (B6355638) ring leads to the formation of open-ring compounds. nih.gov

Deamination Processes

Oxidative deamination is another potential metabolic pathway. For some arylcyclohexylamines, metabolism can lead to the removal of the amine group. nih.gov This process can be a consequence of the formation of unstable intermediates, such as carbinolamines derived from α-carbon hydroxylation of the heterocyclic ring, which can lead to ring cleavage and subsequent deamination.

Hydroxylation Patterns

Hydroxylation is a primary route of metabolism for arylcyclohexylamines, significantly increasing their polarity. nih.govdroracle.ai This reaction is mediated by CYP450 enzymes and can occur at multiple positions on the molecule. nih.gov Based on studies of PCP and its analogues, hydroxylation of this compound is expected to occur on both the cyclohexane and pyrrolidine rings. nih.govresearchgate.net

Cyclohexane Ring Hydroxylation: Studies on PCP have identified cis- and trans-4-hydroxycyclohexyl metabolites as major products. nih.gov It is also known that CYP2B6 and CYP2C19 specifically catalyze hydroxylation at secondary carbons on the cyclohexane ring. nih.gov Therefore, mono- and di-hydroxylated metabolites on the cyclohexyl moiety of this compound are anticipated.

Pyrrolidine Ring Hydroxylation: The pyrrolidine ring is also a target for oxidative attack. Hydroxylation can occur at the 3- or 4-position of the ring. A study on PCP identified a metabolite hydroxylated at the 3-position of the piperidine ring. nih.gov Similar hydroxylation is a plausible pathway for the pyrrolidine ring of this compound. researchgate.net

Table 2: Predicted Hydroxylated Metabolites of this compound

| Metabolite Type | Position of Hydroxylation | Precedent from PCP Metabolism |

|---|---|---|

| Monohydroxycyclohexyl-Rolicyclidine | C-3 or C-4 of the cyclohexane ring | Confirmed for PCP. nih.gov |

| Monohydroxypyrrolidinyl-Rolicyclidine | C-3 of the pyrrolidine ring | Analogous to 3-hydroxypiperidinyl metabolite of PCP. nih.gov |

| Dihydroxy-Rolicyclidine | Further hydroxylation of monohydroxylated metabolites | Dihydroxy derivatives are known for PCP. nih.gov |

Carboxylation Reactions

Carboxylation is not a commonly reported primary metabolic pathway for arylcyclohexylamines. However, it may occur as a secondary step following other transformations. For instance, the ring-opening of the pyrrolidine moiety, as described under N-dealkylation, results in an amino aldehyde. This aldehyde can be further oxidized by enzymes like aldehyde dehydrogenase to form a carboxylic acid, a process that would represent a carboxylation of the original molecule's metabolic remnant.

Phase II Metabolic Transformations of this compound

Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate their excretion. For arylcyclohexylamines, a significant Phase II pathway is glucuronidation.

Following Phase I hydroxylation, the resulting hydroxylated metabolites of this compound are expected to undergo O-glucuronidation. This process involves the enzymatic transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. wikipedia.orgnih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the metabolites, making them more readily excretable in urine and/or bile. wikipedia.org While direct studies on this compound are not available, the metabolism of the structurally related compound phencyclidine (PCP) shows that its monohydroxylated metabolites are conjugated with glucuronic acid. nih.govdroracle.ai This suggests a high likelihood of a similar metabolic fate for hydroxylated this compound.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLM)

Human liver microsomes (HLM) are a standard in vitro tool used to study the metabolism of drugs and other xenobiotics. nih.govmilecell-bio.comflinders.edu.au They are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. milecell-bio.comdls.com

While specific studies on this compound using HLM are not documented in the current scientific literature, it is the established method for identifying the metabolic fate of new psychoactive substances. nih.gov Based on studies of similar arylcyclohexylamines, incubating this compound with HLM in the presence of necessary cofactors (like NADPH for Phase I and UDPGA for Phase II) would likely lead to the formation of several putative metabolites. These would include hydroxylated derivatives (Phase I) and their subsequent glucuronide conjugates (Phase II). researchgate.netnih.gov

The metabolic profile of a compound in microsomal preparations can provide valuable information about its metabolic stability and the enzymes involved in its clearance. springernature.com For this compound, such a study would involve incubating the compound with HLM and analyzing the disappearance of the parent compound over time and the formation of metabolites. nih.govmdpi.com Although specific data for this compound is unavailable, studies on PCP in HLM have shown significant inter-individual variation in metabolite formation, with CYP3A playing a major role in its biotransformation. nih.gov This suggests that the metabolic profile of this compound in HLM would also likely be influenced by the specific P450 and UGT enzyme expression in the liver sample used.

Comparative Metabolic Investigations with Structurally Related Compounds

Due to the limited direct research on this compound's metabolism, comparing it with structurally similar compounds provides the most scientifically grounded understanding of its likely biotransformation.

A pertinent analogue for understanding this compound metabolism is 3-hydroxyeticyclidine (3-HO-PCE), another derivative of the eticyclidine (B1671695) family. researchgate.net A study on the metabolism of 3-HO-PCE identified 15 putative metabolites, with 12 resulting from Phase I metabolism (including N-dealkylation, deamination, and oxidation) and three from Phase II O-glucuronidation. nih.gov This detailed metabolic pathway for a closely related compound strongly supports the hypothesis that this compound would also undergo extensive Phase I oxidation followed by Phase II glucuronidation of the resulting hydroxylated metabolites. The identification of O-glucuronide conjugates of 3-HO-PCE reinforces the expectation of O-glucuronidation as a key metabolic pathway for this compound. researchgate.netnih.gov

Comparisons with 3-Methoxyphencyclidine (3-MeO-PCP) Metabolism

A detailed comparison with the extensively studied metabolism of 3-Methoxyphencyclidine (3-MeO-PCP) provides significant insight into the biotransformation of this compound. 3-MeO-PCP undergoes extensive Phase I and Phase II metabolism, with over 30 Phase I metabolites identified in studies using human liver microsomes and rat models researchgate.netwho.int.

The metabolic pathways for 3-MeO-PCP are well-characterized and include:

O-demethylation: This is a major metabolic pathway for 3-MeO-PCP, where the 3-methoxy group on the phenyl ring is removed to form an active hydroxylated metabolite nih.gov. This pathway is, by definition, absent in this compound, which lacks a methoxy (B1213986) group.

Aliphatic Hydroxylation: Similar to the predicted metabolism of this compound, 3-MeO-PCP is subject to multiple hydroxylations on both the cyclohexyl and the piperidine rings nih.govnih.gov.

Aromatic Hydroxylation: The phenyl ring of 3-MeO-PCP can also be hydroxylated researchgate.net.

Carboxylation: This can occur following the opening of the piperidine ring nih.govresearchgate.net.

Glucuronidation: Phase I metabolites of 3-MeO-PCP undergo conjugation with glucuronic acid to form Phase II metabolites that are readily excreted who.int.

The key enzymatic players in 3-MeO-PCP metabolism have been identified. Cytochrome P450 isoenzymes CYP2B6, CYP2C19, and CYP2D6 are primarily responsible for its biotransformation. Specifically, CYP2B6 catalyzes aliphatic hydroxylation, while CYP2C19 and CYP2D6 are responsible for O-demethylation nih.govwho.int.

Crucially, comparative studies on 3-MeO-PCP and 3-methoxythis compound (3-MeO-PCPy)—the direct methoxy analog of this compound—reveal highly similar metabolic fates nih.govresearchgate.net. Both compounds undergo multiple aliphatic hydroxylations, O-demethylation, aromatic hydroxylation, ring opening, and glucuronidation nih.gov. For 3-MeO-PCPy, aliphatic hydroxylation is also catalyzed by CYP2B6, while O-demethylation is mediated by CYP2C9 and CYP2D6 nih.gov.

This strong parallel suggests that this compound's metabolism will mirror that of 3-MeO-PCP in terms of hydroxylation and subsequent conjugation, but will lack the O-demethylation step. The primary difference lies in the heterocyclic amine ring—a pyrrolidine ring in this compound versus a piperidine ring in 3-MeO-PCP—which serves as a site for analogous hydroxylation and potential ring-opening reactions.

The table below summarizes the established metabolic pathways for 3-MeO-PCP.

| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolites |

|---|---|---|---|

| O-Demethylation | Removal of the methyl group from the 3-methoxy position on the phenyl ring. A major pathway. | CYP2C19, CYP2D6 | O-demethyl-3-MeO-PCP |

| Aliphatic Hydroxylation | Addition of hydroxyl groups to the cyclohexyl and/or piperidine rings. | CYP2B6 | Piperidine-OH-3-MeO-PCP, Cyclohexyl-OH-3-MeO-PCP, Di-OH-Metabolites |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring at a position other than the methoxy group. | CYP Isoenzymes | Aryl-OH-3-MeO-PCP |

| Ring Opening & Carboxylation | Oxidative opening of the piperidine ring followed by carboxylation. | CYP Isoenzymes | Carboxylated metabolites |

| Glucuronidation (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility for excretion. | UGT Enzymes | Glucuronide conjugates |

Based on this comparative data, the metabolic profile for this compound can be predicted, as outlined in the following table.

| Predicted Metabolic Pathway | Description | Probable Key Enzymes | Predicted Metabolites |

|---|---|---|---|

| Aliphatic Hydroxylation | Addition of hydroxyl groups to the cyclohexyl and/or pyrrolidine rings. This is expected to be a major pathway. | CYP2B6 (by analogy) | Pyrrolidine-OH-PCPy, Cyclohexyl-OH-PCPy, Di-OH-Metabolites |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | CYP Isoenzymes | Aryl-OH-PCPy |

| Ring Opening & Carboxylation | Oxidative opening of the pyrrolidine ring followed by carboxylation. | CYP Isoenzymes | Carboxylated metabolites |

| Glucuronidation (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. | UGT Enzymes | Glucuronide conjugates |

Comparative Pharmacological and Structural Analysis of Rolicyclidine with Arylcyclohexylamine Analogs

Structural Similarities and Dissimilarities to Phencyclidine (PCP)

Rolicyclidine and Phencyclidine (PCP) share a fundamental arylcyclohexylamine scaffold, characterized by a phenyl group and an amine group attached to a cyclohexane (B81311) ring. ontosight.ai This core structure is responsible for their shared dissociative anesthetic properties. ontosight.aiwikipedia.org

The primary structural distinction between this compound and PCP lies in the nitrogen-containing heterocyclic ring attached to the cyclohexyl group. In Phencyclidine, this is a six-membered piperidine (B6355638) ring. wikipedia.org In contrast, this compound features a five-membered pyrrolidine (B122466) ring. ontosight.ai This difference in ring size and steric profile is a key determinant of their distinct pharmacological properties. The pyrrolidine ring in this compound creates a smaller steric profile compared to the piperidine ring in PCP.

Relative Potency and Efficacy in Pharmacological Assays

This compound is generally considered to be slightly less potent than phencyclidine and exhibits fewer stimulant effects. drugbank.comsmolecule.comwikipedia.org While both compounds induce dissociative and anesthetic effects, this compound tends to produce a more sedative effect, described as somewhat similar to a barbiturate, alongside its PCP-like dissociative, anesthetic, and hallucinogenic properties. drugbank.comsmolecule.comwikipedia.org Studies in mice have shown that the ataxia potencies of PCP-related compounds, including this compound, range from 0.05 to 2.15 times that of PCP. nih.gov

Comparative Pharmacodynamic Profiles with Related Dissociative Anesthetics

Both this compound and PCP primarily exert their effects as N-methyl-D-aspartate (NMDA) receptor antagonists, blocking the activity of the NMDA receptor. drugbank.comsmolecule.comevitachem.com This antagonism leads to a decrease in excitatory neurotransmission, resulting in the characteristic dissociative and anesthetic effects. evitachem.com Beyond NMDA receptor antagonism, PCP has also been shown to inhibit nicotinic acetylcholine (B1216132) receptors (nAChRs). Analogues of PCP, including this compound, exhibit varying potency at both nACh receptors and NMDA receptors. wikipedia.org this compound may also interact with dopamine (B1211576) receptors, further influencing its pharmacological effects. smolecule.comevitachem.com

Comparison with Other PCP Analogs: PHP, PCE, TCP, 3-MeO-PCP, 4-MeO-PCP, 3-MeO-PCPy, Ketamine, PCM

The arylcyclohexylamine class includes a diverse range of compounds with varying substitutions that lead to distinct pharmacological profiles.

PHP (Phenylcyclohexylpyrrolidine) : this compound is also known as PCPy or phenylcyclohexylpyrrolidine, indicating that PHP is another name for this compound. mhmedical.com

PCE (Eticyclidine) : Eticyclidine (B1671695) (PCE) is another arylcyclohexylamine analog of PCP. wikipedia.orgmhmedical.comwikidoc.org Like PCP and this compound, it is a dissociative anesthetic. wikipedia.org

TCP (Tenocyclidine) : Tenocyclidine (B1683004) (TCP) is an arylcyclohexylamine derivative with a thiophene (B33073) ring instead of a phenyl ring. It is also an NMDA receptor antagonist and shares dissociative effects with PCP. wikipedia.orgmhmedical.comwikidoc.org

3-MeO-PCP (3-Methoxyphencyclidine) : This analog features a methoxy (B1213986) group at the 3-position of the phenyl ring. It acts primarily as an NMDA receptor antagonist, with a reported Ki of 20 nM for the dizocilpine (B47880) (MK-801) site of the NMDA receptor, which is a higher affinity than PCP. It also interacts with the sigma σ1 receptor and the serotonin (B10506) transporter. wikipedia.orgwikiwand.comnih.gov

4-MeO-PCP (4-Methoxyphencyclidine) : This analog has a methoxy group at the 4-position of the phenyl ring. It also acts as an NMDA receptor antagonist. ontosight.ai Its NMDA receptor Ki is reported as 404 nM, indicating a lower affinity compared to 3-MeO-PCP or PCP.

3-MeO-PCPy (3-Methoxythis compound) : This is a pyrrolidine analog of 3-MeO-PCP, meaning it has the pyrrolidine ring of this compound and a methoxy group at the 3-position of the phenyl ring. It is also a dissociative anesthetic. wikiwand.comljmu.ac.uk

Ketamine : While sharing many structural, pharmacological, and clinical characteristics with PCP, Ketamine is a distinct dissociative anesthetic. mhmedical.com It is also an NMDA receptor antagonist. wikidoc.org Ketamine has a lower potency than PCP. wikipedia.org

PCM (Phenylcyclohexylmorpholine) : While PCM was not directly found in the search results, related compounds like morpholine (B109124) derivatives of phencyclidine have been synthesized and studied, indicating structural variations in the amine moiety. nih.gov

The table below summarizes some key comparative data for this compound and its analogs.

| Compound Name | Structural Feature (Amine Ring) | NMDA Receptor Ki (nM) | Relative Potency (vs. PCP) | Other Receptor Interactions |

| Phencyclidine (PCP) | Piperidine (6-membered) | 59 | 1.0 (Reference) | Nicotinic acetylcholine receptors wikipedia.org |

| This compound (PCPy) | Pyrrolidine (5-membered) | Weaker affinity than PCP | Slightly less potent drugbank.comsmolecule.comwikipedia.org | Dopamine receptors smolecule.comevitachem.com |

| Eticyclidine (PCE) | Ethylamine | Not reported | - | - |

| Tenocyclidine (TCP) | Piperidine (with thiophene) | Not reported | - | - |

| 3-MeO-PCP | Piperidine (with 3-methoxy) | 20 wikipedia.orgwikiwand.com | Higher affinity than PCP wikiwand.com | Sigma σ1 receptor, serotonin transporter wikipedia.orgwikiwand.com |

| 4-MeO-PCP | Piperidine (with 4-methoxy) | 404 | Lower affinity than PCP | - |

| 3-MeO-PCPy | Pyrrolidine (with 3-methoxy) | Not specified | - | - |

| Ketamine | Cyclohexanone (B45756) derivative | NMDA antagonist wikidoc.org | Lower potency than PCP wikipedia.org | - |

Emerging Research Avenues and Future Directions in Rolicyclidine Studies

Further Characterization of Specific Receptor Binding Affinities and Interactions

While rolicyclidine is recognized as a primary NMDA receptor antagonist, the detailed pharmacological profiles, including its specific receptor binding affinities and metabolic pathways, are not as extensively characterized as those of its analogue, PCP ontosight.ai. The pyrrolidine (B122466) ring in this compound results in a smaller steric profile compared to the piperidine (B6355638) ring in PCP, which is thought to contribute to a weaker interaction with the NMDA receptor compared to PCP .

Future studies are poised to delve deeper into the nuanced interactions of this compound with the NMDA receptor, especially given the ongoing investigation of NMDA receptor antagonists for various neurological disorders mdpi.com. Beyond NMDA receptors, this compound's interaction with dopamine (B1211576) receptors warrants further characterization, as this contributes to its psychoactive properties smolecule.comdrugbank.com. Research on related compounds like PCP suggests that inhibition of monoamine reuptake might occur through interactions with allosteric sites on monoamine transporters, rather than direct high-affinity binding to the transporters themselves wikipedia.org. The potential for this compound to interact with opioid and serotonin (B10506) receptors, which could explain its complex pharmacological profile, also presents a significant avenue for future investigation evitachem.com.

Investigation of Novel this compound Derivatives and Analogs

Recent research has actively pursued the synthesis and characterization of various this compound analogues to explore their pharmacological properties . This includes the assessment of substituted derivatives, such as 3-MeO-PCPy and 4-MeO-PCPy, to determine their potency and other characteristics in comparison to the parent compound . The identification and differentiation of novel drug analogs, including this compound (PCPy) and other phencyclidine-type substances like tenocyclidine (B1683004) (TCP), 3-methoxy phencyclidine (3-MeO-PCP), and 4-methoxy phencyclidine (4-MeO-PCP), remain a challenge for forensic science researchgate.net. Advanced analytical techniques, such as microcrystalline tests, Raman microspectroscopy, and chemometrics, are being employed to address this challenge researchgate.net.

The emergence of novel arylcyclohexylamine (ACX) analogs of compounds like PCP, eticyclidine (B1671695) (PCE), and ketamine on illicit markets underscores the need for continued investigation into their abuse liability and toxicological profiles researchgate.net. Furthermore, this compound has been utilized in synthetic chemistry, for instance, in the dehydrogenation process to yield tetradehydro-rolicyclidine, highlighting its utility in generating new chemical entities with pyrrole (B145914) rings acs.org. The ongoing rapid evolution of the novel psychoactive substance (NPS) landscape necessitates the use of advanced analytical tools, including direct analysis in real time mass spectrometry (DART-MS), nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and gas chromatography-flame ionization detection (GC-FID), for the comprehensive characterization of previously unreported analogs nih.gov.

Development of Advanced Animal Models for Neurobiological Research

This compound, as an NMDA receptor antagonist, is a valuable tool in animal models for studying the neurobiology of schizophrenia and other mental illnesses smolecule.comnih.gov. These models, often employing PCP due to its similar mechanism, can replicate schizophrenia-like psychosis, encompassing positive symptoms, negative symptoms, and cognitive dysfunction in rodents nih.govnih.gov. Such models are instrumental in evaluating potential therapeutic candidates and in confirming the underlying pathological mechanisms of schizophrenia nih.govnih.gov.

Advancements in animal modeling are crucial for improving the precision of preclinical drug safety and efficacy testing. The development of "humanized mice" and organ-on-a-chip systems aims to create models that more accurately mimic human physiology and immune responses mdpi.comeurekalert.org. Future neurobiological research involving this compound and its analogues could benefit from more comprehensive assessments, moving beyond simple locomotor effects to include measures like conditioned place preference or intravenous drug self-administration, to gain a more accurate understanding of abuse liability researchgate.net. Furthermore, new technologies that leverage tissue-specific gene expression patterns and gene regulatory networks are being developed to select genes from animal models that precisely mimic human diseases, thereby facilitating the development of more effective drugs and therapeutics eurekalert.org.

Exploration of this compound's Unique Structural Features for Chemical Biology Applications

The chemical structure of this compound is characterized by a phenyl-substituted cyclohexane (B81311) ring linked to a pyrrolidine moiety evitachem.comontosight.ai. This pyrrolidine ring is a key distinguishing feature when compared to PCP, which contains a piperidine ring ontosight.ai. This structural difference is believed to influence its pharmacological properties, particularly its interaction with the NMDA receptor, where the pyrrolidine ring's smaller steric profile may lead to weaker receptor interaction compared to PCP evitachem.com.

The unique structural features of this compound can be exploited in chemical biology. For instance, it can undergo various chemical reactions, such as oxidation, facilitated by oxidizing agents to form ketones or carboxylic acids evitachem.com. Ongoing research into the structure-activity relationships (SAR) of arylcycloalkylamines, including this compound, as NMDA receptor antagonists continues to shed light on how structural modifications influence their biological activity arxiv.org. A notable chemical biology application involves the dehydrogenation of this compound to produce tetradehydro-rolicyclidine, demonstrating how its core structure can be modified to generate novel compounds with distinct chemical properties, such as the introduction of pyrrole rings acs.org.

Potential Contributions to Understanding Fundamental Neurotransmission Processes

This compound's primary action as an NMDA receptor antagonist provides a critical lens through which to understand the effects of dissociative anesthetics on the central nervous system smolecule.comdrugbank.com. By inhibiting the NMDA receptor, this compound reduces excitatory neurotransmission, a process vital for learning, memory, and synaptic plasticity smolecule.comevitachem.comnus.edu.sg.

Q & A

Q. What are the optimal storage and handling protocols for Rolicyclidine hydrochloride in laboratory settings?

Methodological Answer: this compound hydrochloride should be stored at -20°C in airtight, light-resistant containers to maintain stability for ≥5 years . Handling requires personal protective equipment (PPE), including gloves and lab coats, to avoid skin/eye contact. Work areas must be ventilated, and spills should be neutralized with inert absorbents, avoiding water or strong oxidizers due to incompatibility .

Q. How does the solubility profile of this compound hydrochloride influence experimental design?

Methodological Answer: Solubility varies significantly across solvents: 30 mg/mL in ethanol, 5 mg/mL in DMSO, and 10 mg/mL in PBS (pH 7.2) . Researchers should pre-test solubility in the intended buffer (e.g., PBS) to avoid precipitation in in vitro assays. For in vivo studies, ethanol or DMSO can be used as vehicles, but concentrations must remain below toxicity thresholds (e.g., <1% DMSO in rodent models).

Q. What analytical methods are validated for assessing this compound purity and concentration?

Methodological Answer: UV/Vis spectroscopy (λmax = 209 nm) is standard for concentration determination . High-performance liquid chromatography (HPLC) with a C18 column and mass spectrometry (LC-MS) are recommended for purity analysis, especially given its structural similarity to PCP. Batch-specific certificates of analysis (CoA) from suppliers should be cross-referenced to confirm ≥98% purity .

Advanced Research Questions

Q. How can contradictions in this compound’s neuropharmacological data across studies be resolved?

Methodological Answer: Discrepancies in behavioral outcomes (e.g., stimulant vs. sedative effects in rats) may arise from dose-dependent responses or variability in animal models. A meta-analysis of dose-response curves (0.1–10 mg/kg, i.p.) and standardized behavioral assays (e.g., open-field tests) is critical . Researchers should replicate experiments under controlled conditions (e.g., NIH guidelines for animal studies) and report effect sizes with 95% confidence intervals to enhance comparability .

Q. What methodological considerations are essential for studying this compound’s structure-activity relationship (SAR) relative to PCP?

Methodological Answer: Comparative SAR studies require in silico molecular docking (e.g., NMDA receptor binding affinity) paired with in vivo discriminative stimulus assays . Dose-equivalent studies (e.g., ED50 values) should control for pharmacokinetic differences using radiolabeled analogs. Statistical models (e.g., ANOVA with post-hoc Tukey tests) must account for interspecies variability in metabolic pathways .

Q. How can researchers address variability in this compound’s solubility data across solvents?

Methodological Answer: Discrepancies in solubility (e.g., 12 mg/mL in DMF vs. 1 mg/mL in methanol ) necessitate solvent polarity index matching. For instance, PBS (polar) is ideal for aqueous assays, while DMSO (moderate polarity) suits cell-based studies. Dynamic light scattering (DLS) can detect aggregation in suboptimal solvents, and sonication (20 kHz, 5 min) may improve dissolution .

Q. What strategies mitigate reproductive toxicity risks in preclinical this compound studies?

Methodological Answer: Given its classification as a reproductive toxicant (Category 2), researchers must adhere to OSHA exposure controls: use fume hoods, minimize aerosolization, and implement embryo-fetal development studies in rodents with teratogenicity endpoints . Ethical review boards should mandate hazard-specific SOPs, including post-exposure monitoring of hormonal biomarkers (e.g., progesterone, LH) .

Q. How can spectral data discrepancies in this compound characterization be reconciled?

Methodological Answer: Contradictory UV/Vis or NMR spectra may stem from batch-specific impurities or degradation. Researchers should cross-validate spectral data with suppliers’ CoA and conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to identify degradation products via LC-MS/MS. Collaborative inter-laboratory studies enhance data robustness .

Methodological and Ethical Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response curves) with Bayesian hierarchical modeling account for inter-subject variability . For behavioral data, mixed-effects models (random intercepts for animal cohorts) reduce false positives. Reporting should include Cohen’s d for effect sizes and power analysis (α = 0.05, β = 0.2) .

Q. How should researchers design studies to comply with forensic and Schedule I regulatory requirements?

Methodological Answer: Protocols must be pre-approved by institutional review boards (IRBs) and Drug Enforcement Administration (DEA) for Schedule I compliance. Documentation should include chain-of-custody records, secure storage logs, and disposal via EPA-approved incineration . Forensic applications require blind analysis and peer validation of LC-MS/MS data to meet evidentiary standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.